1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198887
InChI: InChI=1S/C17H17BrN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H17BrN4O2
Molecular Weight: 389.2 g/mol

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC20198887

Molecular Formula: C17H17BrN4O2

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C17H17BrN4O2
Molecular Weight 389.2 g/mol
IUPAC Name 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C17H17BrN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23)
Standard InChI Key JKMSTQICUVAGJL-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3

Introduction

Structural and Functional Overview

The target molecule integrates a pyrazole core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxamide moiety linked to a 2-methoxyethyl chain, and at the 5-position with a 1H-pyrrole ring. This configuration confers unique electronic and steric properties, making it a candidate for drug discovery and catalysis .

Core Pyrazole Synthesis

Pyrazole rings are typically synthesized via cyclocondensation or transition metal-catalyzed cross-coupling. For example, 1-(4-bromophenyl)-1H-pyrazole—a structural analog—is prepared through copper(I)-mediated Ullmann coupling between 1,4-dibromobenzene and pyrazole, achieving yields up to 94% using CuI, Cs₂CO₃, and N,N'-dimethylethylenediamine (DMEDA) in acetonitrile at 82°C . This method highlights the importance of ligand selection, with Chxn-Py-Al (trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine) improving selectivity to 89% under similar conditions .

Synthetic Methodologies and Optimization

Copper-Catalyzed Arylation

Key steps in constructing the pyrazole core involve Ullmann-type couplings. For instance, a reaction of 1-bromo-4-iodobenzene with pyrazole in acetonitrile at 82°C for 72 hours with CuI/DMEDA yields 94% of 1-(4-bromophenyl)-1H-pyrazole after silica gel chromatography . Similar conditions (82°C, Cs₂CO₃, Chxn-Py-Al) achieve 82% yield, emphasizing temperature and ligand effects .

Table 1: Comparative Synthesis Conditions for Pyrazole Core

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity (%)
CuI/DMEDA/Cs₂CO₃827294>95
CuI/Chxn-Py-Al/Cs₂CO₃82728289
CuO/NaOH/DMSO100127885

Carboxamide Formation

The 4-carboxamide group is introduced via amidation. A representative protocol involves activating pyrazole-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with 2-methoxyethylamine in dichloromethane. Purification via recrystallization or chromatography typically yields >80% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 7.52–7.62 (m, 4H, aromatic H), δ 6.46 (dd, 1H, pyrazole H4), and δ 3.3–3.5 (m, 4H, methoxyethyl chain) confirm substituent positions .

  • ¹³C NMR: Peaks at δ 165.8 (amide C=O), δ 141.4 (pyrazole C3), and δ 58.9 (OCH₂CH₂O) validate the structure .

Infrared Spectroscopy (IR)

Strong absorption at 1650–1680 cm⁻¹ corresponds to the amide C=O stretch, while bands at 3050–3100 cm⁻¹ indicate aromatic C-H vibrations .

Table 2: Key Spectral Assignments

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Bromophenyl7.52–7.62 (m)132.5, 126.63065 (C-H)
Pyrazole C4-H6.46 (dd)108.8-
Amide C=O-165.81675 (C=O)
Methoxyethyl OCH₃3.3–3.5 (m)58.92830 (C-O)

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